molecular formula C16H14BrClO4 B2871400 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 938129-15-8

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid

Cat. No.: B2871400
CAS No.: 938129-15-8
M. Wt: 385.64
InChI Key: VXNWYOJTIBMRGS-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a substituted benzoic acid derivative with a bromine atom at position 3, a (4-chlorobenzyl)oxy group at position 4, and an ethoxy group at position 5. Its molecular formula is C₁₆H₁₄BrClO₄, and its molecular weight is 385.63 g/mol. This compound is structurally characterized by the presence of halogen atoms (Br, Cl) and alkoxy/aryloxy substituents, which influence its physicochemical properties, such as solubility, acidity, and lipophilicity.

Properties

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO4/c1-2-21-14-8-11(16(19)20)7-13(17)15(14)22-9-10-3-5-12(18)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWYOJTIBMRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid typically involves multiple steps. One common method starts with the diazotization of 3-amino-4-chlorobenzoic acid, followed by a reaction with copper(I) bromide to introduce the bromine atom . The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base. The final step involves the coupling of the 4-chlorobenzyl group through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to their respective hydrogenated forms.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives with bromine and chlorine replaced by hydrogen.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain proteins, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their comparative features:

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences References
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid (Target) Br (3), (4-Cl-benzyl)oxy (4), EtO (5) Benzoic acid C₁₆H₁₄BrClO₄ 385.63 Reference compound for comparison.
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid Br (5), BnO (3), EtO (4) Benzoic acid C₁₆H₁₅BrO₄ 350.90 Lacks Cl on benzyl; substituents at positions 3 and 5 differ.
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde Br (3), (4-Cl-benzyl)oxy (4), MeO (5) Aldehyde C₁₅H₁₂BrClO₃ 355.35 Methoxy at position 5; aldehyde instead of carboxylic acid.
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid Br (2), MeO (4), BnO (5) Benzoic acid C₁₅H₁₃BrO₄ 353.18 Br at position 2; benzyloxy lacks Cl.
5-Bromo-4-chloro-2-methoxybenzoic acid Br (5), Cl (4), MeO (2) Benzoic acid C₈H₆BrClO₃ 265.35 Halogens at positions 4 and 5; smaller substituents.
3-Bromo-5-hydroxy-4-methoxybenzoic acid Br (3), OH (5), MeO (4) Benzoic acid C₈H₇BrO₄ 246.90 Hydroxy instead of ethoxy; methoxy at position 4.

Key Observations:

Substituent Effects on Lipophilicity: The (4-chlorobenzyl)oxy group in the target compound increases lipophilicity compared to non-chlorinated analogs (e.g., 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid) . Ethoxy (C₂H₅O) at position 5 enhances lipophilicity relative to methoxy (CH₃O) in analogs like 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde .

Synthetic Challenges :

  • Bromination and regioselectivity issues are common. For example, reported a 9:1 product-to-debrominated byproduct ratio during bromination of 4-chlorosalicylic acid .
  • Yields for benzyloxy-substituted aldehydes (e.g., 49–50% in ) suggest similar challenges in synthesizing the target compound .

Functional Group Impact :

  • The carboxylic acid group in the target enhances water solubility compared to aldehyde derivatives (e.g., ), which are more reactive but less stable .

Halogen Interactions: The combined presence of Br and Cl in the target may enhance halogen-bonding interactions in biological systems, a feature absent in non-chlorinated analogs .

Biological Activity

3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzoic acid derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The following sections will explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H16BrClO3
  • Molecular Weight : 367.66 g/mol
  • IUPAC Name : 3-bromo-4-(4-chlorobenzyl)oxy-5-ethoxybenzoic acid

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that benzoic acid derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the presence of halogen substituents, which enhance the lipophilicity and membrane penetration of the compounds.

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and urease. Enzyme inhibition is a critical mechanism for the treatment of diseases such as Alzheimer's and various infections.

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.21 ± 0.005

Case Studies

A study conducted by Nafeesa et al. (2015) synthesized several derivatives of benzoic acid and tested their biological activity. Among these, compounds similar to this compound showed promising results in both antibacterial and enzyme inhibition assays. The study highlighted that the introduction of halogen atoms significantly enhanced the pharmacological properties of these compounds.

Another investigation focused on the binding interactions of synthesized compounds with bovine serum albumin (BSA). The results indicated strong binding affinities, suggesting that these compounds could be developed into effective drug candidates due to their favorable pharmacokinetic profiles.

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